molecular formula C15H12ClFN4O2S B4367163 N~1~-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE

N~1~-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE

Cat. No.: B4367163
M. Wt: 366.8 g/mol
InChI Key: XVMZIEWAGLTOOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a chlorobenzyl group, and a fluorobenzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN4O2S/c16-12-3-1-2-11(8-12)9-21-10-18-15(19-21)20-24(22,23)14-6-4-13(17)5-7-14/h1-8,10H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMZIEWAGLTOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. One common method involves the reaction of 3-chlorobenzyl chloride with sodium azide to form 3-chlorobenzyl azide. This intermediate then undergoes a cyclization reaction with hydrazine to form the triazole ring. The final step involves the sulfonation of the triazole derivative with 4-fluorobenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the sulfonamide group, resulting in the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N~1~-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The sulfonamide group can interact with proteins, disrupting their function. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE is unique due to the presence of both a fluorobenzenesulfonamide group and a triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets further enhances its versatility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.